Bienvenue dans la boutique en ligne BenchChem!

Puberanidine

cardiac electrophysiology sodium channel pharmacology antiarrhythmic drug classification

Puberanidine, systematically known as N-deacetyllappaconitine, is a C₁₈-diterpenoid alkaloid of the lappaconitine-type, first isolated from Aconitum barbatum var. puberulum.

Molecular Formula C30H42N2O7
Molecular Weight 542.7 g/mol
CAS No. 11033-64-0
Cat. No. B087689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePuberanidine
CAS11033-64-0
SynonymsN-deacetyllappaconitine
Molecular FormulaC30H42N2O7
Molecular Weight542.7 g/mol
Structural Identifiers
SMILESCCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7N
InChIInChI=1S/C30H42N2O7/c1-5-32-15-27(39-26(33)16-8-6-7-9-19(16)31)11-10-23(37-3)29-21(27)13-18(24(29)32)28(34)14-20(36-2)17-12-22(29)30(28,35)25(17)38-4/h6-9,17-18,20-25,34-35H,5,10-15,31H2,1-4H3/t17-,18?,20+,21-,22+,23?,24?,25+,27-,28+,29?,30+/m1/s1
InChIKeyVSUODASNSRJNCP-WGVBKJPXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Puberanidine (CAS 11033-64-0) – N-Deacetyllappaconitine C₁₈-Diterpenoid Alkaloid for Antiarrhythmic & Analgesic Research Procurement


Puberanidine, systematically known as N-deacetyllappaconitine, is a C₁₈-diterpenoid alkaloid of the lappaconitine-type, first isolated from Aconitum barbatum var. puberulum [1]. It is the principal active metabolite of the clinically used antiarrhythmic drug lappaconitine (allapinin) and is classified within the aconitane skeleton superfamily [2]. The compound functions as a selective blocker of tetrodotoxin-sensitive voltage-gated sodium channels and demonstrates Class I antiarrhythmic activity per the Vaughan Williams classification [3]. Puberanidine is distinguished from its parent compound lappaconitine by the absence of the N-acetyl group on the anthranilate moiety, a structural feature that critically alters its electrophysiological subclassification, kinetic profile, and systemic toxicity [3][4].

Why Lappaconitine or Other In-Class C₁₈-Diterpenoid Alkaloids Cannot Substitute Puberanidine in Rigorous Research


Although puberanidine shares the lappaconitine-type skeleton with its parent compound lappaconitine, ranaconitine, and puberanine, it exhibits a fundamentally distinct pharmacological fingerprint that precludes generic interchange. The N-deacetyl modification shifts the Vaughan Williams antiarrhythmic subclass from IC to IA, alters sodium channel blockade kinetics, and modifies both acute systemic toxicity and therapeutic ratios in analgesic paradigms [1][2]. Cross-study comparison further reveals that puberanidine occupies an intermediate position in the in vitro cardiotoxicity hierarchy among in-class alkaloids, ranking between ranaconitine and lappaconitine [3]. These quantitative divergences—in mechanism, kinetics, safety margin, and target tissue toxicity—mean that substituents on the anthranilate nitrogen are not merely incremental modifications; they profoundly re-tune the compound's pharmacological profile. The evidence items below provide direct quantitative justification for why puberanidine cannot be treated as an interchangeable analog.

Quantitative Differentiation Evidence for Puberanidine (N-Deacetyllappaconitine) Against Closest Analogs


Vaughan Williams Antiarrhythmic Subclass Shift: Class IA for Puberanidine vs. Class IC for Lappaconitine

In whole-cell patch-clamp recordings on isolated rat hippocampal neurons, N-deacetyllappaconitine monochlorhydrate (DALCh, the hydrochloride salt of puberanidine) was directly compared to lappaconitine hydrobromide [1]. DALCh increased the duration of both slow and fast depolarization phases and decreased action potential amplitude. Critically, DALCh was assigned to Vaughan Williams Class IA—characterized by intermediate sodium channel dissociation kinetics—in contrast to lappaconitine hydrobromide, which belongs to Class IC (slow dissociation). This subclass divergence was confirmed by both the kinetics of sodium current inhibition and the pattern of action potential prolongation [1].

cardiac electrophysiology sodium channel pharmacology antiarrhythmic drug classification

Acute Systemic Toxicity (LD₅₀): Puberanidine Is Less Toxic Than Lappaconitine in Both Mice and Rats

A direct head-to-head toxicity comparison in rodents demonstrated that N-deacetyllappaconitine (DLA, puberanidine) has consistently higher intraperitoneal LD₅₀ values—indicating lower acute lethality—than lappaconitine (LA) in both mice and rats [1]. The LD₅₀ ratio (DLA/LA) was 2.2-fold in mice and 3.0-fold in rats, establishing a wider acute safety window for the deacetylated metabolite.

acute toxicity therapeutic index preclinical safety

Antiarrhythmic Effective Dose: Puberanidine Acts at Lower Doses Than Lappaconitine on Aconitine-Induced Arrhythmia

In the aconitine hydrochloride-induced cardiac arrhythmia model, N-deacetyllappaconitine hydrochloride was compared directly against lappaconitine hydrobromide as the reference drug [1]. The study explicitly concluded that puberanidine acts in lower doses than lappaconitine to achieve antiarrhythmic efficacy on this model, while simultaneously demonstrating reduced toxicity [1]. The effective intravenous dose range for puberanidine is reported as 0.5–1 mg/kg for prevention and termination of aconitine-induced arrhythmias .

antiarrhythmic potency aconitine arrhythmia model cardiac pharmacology

Onset Kinetics on Isolated Cardiac Tissue: Puberanidine Blockade Develops 4× Faster Than Lappaconitine

In electrically stimulated left atria and spontaneously beating right atria isolated from guinea-pig hearts, the onset time constant (tau) for sodium channel blockade by N-deacetyllappaconitine (DLA) was markedly shorter than that of lappaconitine (LA) at 2.5 Hz stimulation frequency [1]. DLA reached steady-state blockade with a tau of 14 ± 8 min, compared to 56 ± 29 min for LA. Equieffective concentrations were consistently larger for DLA than LA [1]. Both compounds demonstrated use-dependent mode of action, but DLA's faster onset indicates more rapid sodium channel engagement.

sodium channel blockade kinetics use-dependence isolated cardiac atria

Analgesic ED₅₀ Differential Profile: Puberanidine Shows Test-Dependent Potency Relative to Lappaconitine

In a direct comparative study of analgesic activity, N-deacetyllappaconitine (DLA) and lappaconitine (LA) were evaluated in two standard mouse pain models: the formaldehyde test and the acetic acid (HAc)-induced writhing test [1]. In the formaldehyde test, DLA was approximately 3.1× less potent than LA (ED₅₀ 7.1 vs. 2.3 mg/kg s.c.). However, in the HAc-writhing test, the two compounds showed nearly equivalent potency (ED₅₀ 3.8 vs. 3.5 mg/kg s.c.). This differential profile indicates that DLA's analgesic efficacy is model-dependent, unlike LA which showed consistently high potency across both paradigms [1].

analgesic potency formaldehyde test acetic acid writhing test pain models

In Vitro Cardiomyocyte Toxicity Ranking: Puberanidine Occupies an Intermediate Position Among In-Class Alkaloids

A cross-study comparative analysis of in vitro cardiotoxicity on cardiomyocytes, assessed by lactate dehydrogenase (LDH) release and apoptosis, established a rank order among five diterpenoid alkaloids isolated from Aconitum leucostomum [1]. N-Deacetyllappaconitine (puberanidine) ranked at an intermediate toxicity position: it was less cardiotoxic than aconitine but more cardiotoxic than ranaconitine and lappaconitine. The descending cardiotoxicity order was: delvestidine > anthranoyllycoctonine > pH 4 fraction > pH 8 fraction > aconitine > N-deacetyllappaconitine > ranaconitine > lappaconitine [1].

cardiotoxicity screening cardiomyocyte safety lactate dehydrogenase release

Evidence-Backed Research Application Scenarios for Puberanidine (N-Deacetyllappaconitine)


Cardiac Electrophysiology Studies Requiring Class IA Sodium Channel Blocker with Defined Kinetics

Investigators studying voltage-gated sodium channel pharmacology in cardiac or neuronal preparations can employ puberanidine as a Class IA agent per Vaughan Williams, with a demonstrated tau of 14 ± 8 min for onset of blockade at 2.5 Hz in isolated guinea-pig atria [1]. This contrasts with lappaconitine's Class IC profile and slower onset (tau = 56 ± 29 min). The faster kinetics make puberanidine suitable for protocols where rapid attainment of steady-state sodium channel inhibition is critical, such as acute arrhythmia suppression assays or patch-clamp studies with limited recording window [1][2].

In Vivo Antiarrhythmic Efficacy Studies with Wider Safety Margin vs. Lappaconitine

For rodent models of aconitine-induced arrhythmia, puberanidine achieves antiarrhythmic efficacy at lower doses than lappaconitine hydrobromide while exhibiting a 2.2–3.0× higher LD₅₀ [1][2]. This combination of improved potency and reduced acute lethality allows dose-escalation studies over a broader range, facilitating determination of full dose-response relationships and therapeutic indices without the constraints imposed by the narrower safety window of lappaconitine [1][2].

Structure-Activity Relationship (SAR) Studies on the Anthranilate Moiety of Diterpenoid Alkaloids

Puberanidine, as the N-deacetyl analog of lappaconitine, serves as a critical SAR probe for investigating the pharmacological consequences of removing the N-acetyl group from the anthranilate ester. Comparative data across multiple dimensions—Vaughan Williams subclass (IA vs IC), analgesic ED₅₀ ratios (3.1× potency difference in formaldehyde test vs. near-equivalence in writhing test), onset kinetics (4× faster), and in vitro cardiotoxicity rank (intermediate position)—collectively map the N-acetyl group's contribution to each endpoint [1][2][3]. Researchers can use puberanidine as a reference compound in systematic chemical modification campaigns aimed at optimizing specific pharmacological properties while minimizing others.

Pain Pathway Dissection Using Model-Dependent Analgesic Selectivity

The marked differential between puberanidine and lappaconitine in analgesic potency across pain models—3.1× less potent in the formaldehyde test but near-equipotent in the HAc-writhing test—makes puberanidine a valuable tool for dissecting the contribution of sodium channel subtypes or pain fiber populations to specific nociceptive modalities [1]. Studies employing both compounds in parallel across a panel of pain models can leverage this selectivity to identify pathways where the N-acetyl modification critically enhances analgesic efficacy versus those where it is dispensable [1].

Quote Request

Request a Quote for Puberanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.